REACTION_SMILES
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[CH2:13]1[CH:14]([C:23](=[O:24])[Cl:25])[CH2:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]21.[CH2:1]1[c:2]2[c:3]([cH:4][cH:5][cH:6][cH:7]2)[CH2:8][CH:9]1[C:10]([OH:11])=[O:12]>>[CH2:13]1[CH:14]([C:23](=[O:24])[Cl:25])[CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C1CCc2ccccc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1Cc2ccccc2C1
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Name
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Type
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product
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Smiles
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O=C(Cl)C1Cc2ccccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |